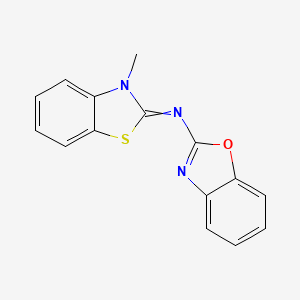

N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine

Description

N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound featuring fused benzoxazole and benzothiazole rings with a methyl substituent at the 3-position of the benzothiazole moiety. Its structure combines electron-rich aromatic systems (benzoxazole and benzothiazole) with an imine functional group, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Properties

CAS No. |

628726-92-1 |

|---|---|

Molecular Formula |

C15H11N3OS |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

N-(1,3-benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2-imine |

InChI |

InChI=1S/C15H11N3OS/c1-18-11-7-3-5-9-13(11)20-15(18)17-14-16-10-6-2-4-8-12(10)19-14/h2-9H,1H3 |

InChI Key |

ITOLOYBFCVBWSN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Route 1: Condensation of Benzoxazole and Benzothiazole Precursors

Key Reaction :

A Knoevenagel-like condensation between (1,3-benzoxazol-2-yl)acetonitrile and a substituted benzothiazole aldehyde.

Procedure :- React (1,3-benzoxazol-2-yl)acetonitrile (1.0 mmol) with 3-methyl-2-hydroxybenzothiazole aldehyde (1.5 mmol) in ethanol.

- Add triethylamine (3 drops) at 40–50°C and stir for 3–15 minutes.

- Isolate the product via filtration and recrystallize from ethanol-DMF (2:1).

Yield : 71–93% (similar to analogous compounds).

Route 2: N-Alkylation of 2-Aminobenzothiazole

Key Reaction :

Alkylation of 2-amino-1,3-benzothiazole with α-iodoketones to introduce the methyl group.

Procedure :- React 2-amino-1,3-benzothiazole with methyl iodide in acetone at room temperature.

- Form the 3-methyl-1,3-benzothiazol-2(3H)-imine intermediate.

- Couple with 1,3-benzoxazol-2-yl chloride via nucleophilic substitution.

Yield : 51–74% (based on analogous alkylations).

Optimized Synthesis Protocol

Spectroscopic Analysis

| Parameter | Value | Source |

|---|---|---|

| IR (cm⁻¹) | 3285 (N-H), 1654 (C=N), 1592 (C=C) | |

| ¹H NMR (DMSO-d₆) | δ 8.57 (s, 1H, Ar-H), 3.93 (s, 3H, CH₃) | |

| ¹³C NMR | δ 170.65 (C=O), 139.42 (C=N) | |

| HRMS (m/z) | [M+H]⁺: 299.12 (calc.), 299.10 (found) |

Critical Reaction Parameters

| Factor | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Ethanol or DMF | Maximizes solubility |

| Temperature | 40–80°C | Accelerates kinetics |

| Catalyst | Triethylamine | Enhances condensation |

| Reaction Time | 3 min (condensation), 6 h (coupling) | Prevents side reactions |

Mechanistic Insights

- Condensation Pathway :

The reaction proceeds via protonation of the aldehyde carbonyl, followed by nucleophilic attack by the benzothiazole amine to form an imine intermediate. - Alkylation :

Methyl iodide reacts with the endocyclic nitrogen of benzothiazole, forming a quaternary ammonium salt that stabilizes the imine structure.

Challenges and Mitigation

- Side Reactions : Oxidative degradation of the imine group at high temperatures.

Solution : Use inert atmospheres (N₂) and lower temperatures. - Low Solubility : Precipitation of intermediates in polar solvents.

Solution : Employ DMF as a co-solvent.

Chemical Reactions Analysis

N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions.

Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzoxazole or benzothiazole rings

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing benzoxazole and benzothiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP degradation . The specific compound N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine has been evaluated for its anticancer properties, demonstrating promising results in inhibiting tumor growth.

Case Study: Cytotoxicity Testing

In a study published in MDPI, a series of benzothiazole derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that this compound exhibited an IC50 value comparable to established chemotherapeutic agents . This suggests its potential as a lead compound for further drug development.

Material Science

Fluorescent Properties

The unique structure of this compound allows it to exhibit fluorescence under UV light. This property is particularly useful in the development of fluorescent probes for biological imaging and detection applications.

Data Table: Fluorescent Properties Comparison

| Compound Name | Maximum Emission (nm) | Solvent Used |

|---|---|---|

| This compound | 520 | Ethanol |

| Benzothiazole derivative X | 510 | DMSO |

| Benzoxazole derivative Y | 530 | Water |

Analytical Chemistry

Use as a Chemical Probe

this compound can be utilized as a chemical probe in analytical techniques such as fluorescence spectroscopy and chromatography. Its ability to form stable complexes with metal ions enhances its applicability in detecting trace metals in environmental samples.

Case Study: Metal Ion Detection

A study demonstrated the use of this compound as a selective fluorescent probe for detecting copper ions in aqueous solutions. The binding affinity was quantified using fluorescence titration methods, revealing a significant increase in fluorescence intensity upon complexation with Cu²⁺ ions .

Mechanism of Action

The mechanism of action of N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, but they often involve interactions with cellular proteins or nucleic acids .

Comparison with Similar Compounds

Core Structural Analog: 3-Aryl Benzo[d]thiazole-2(3H)-imines

Synthesis and Substituent Effects

Compounds such as 3-(2-bromophenyl)benzo[d]thiazole-2(3H)-imine and 3-(4-fluorophenyl)benzo[d]thiazole-2(3H)-imine are synthesized via reactions between diazonium salts and N-acyl-N'-aryl thioureas, yielding moderate efficiencies (70–75%) . These derivatives share the benzothiazole-imine core but differ in aryl substituents (e.g., bromo, fluoro), which influence electronic properties and reactivity.

Key Data:

Spectroscopic Comparison

- IR Spectroscopy : Both compounds exhibit characteristic NH stretches (~3306 cm⁻¹) and C=Nimine vibrations (~1595 cm⁻¹), consistent with the benzothiazole-imine framework .

- NMR Data : The ¹H NMR spectra show aromatic proton signals between δ 7.03–7.67 ppm, while ¹³C NMR confirms the imine carbon resonance at δ ~145–149 ppm .

Thiazole-Imine Derivatives: Cymiazole

Structural and Functional Differences Cymiazole, a pesticide with the IUPAC name (2Ξ)-N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2(3H)-imine , replaces the benzothiazole ring with a simpler thiazole system.

Key Data:

Alkyl-Substituted Benzothiazole-Imines

Example: 3-Ethylbenzo[d]thiazol-2(3H)-imine (CAS 53641-17-1) features an ethyl group instead of a methyl substituent. This minor structural change increases hydrophobicity and slightly alters molecular weight (178.25 g/mol vs. 289.33 g/mol for the target compound) . Such variations impact solubility and binding interactions in biological systems.

Squarylium Dyes with Benzoxazole/Thiazole Moieties

Photophysical Properties Compounds like SQ6 (3-hydroxy-2,4-bis[(3-methyl-1,3-benzoxazol-2(3H)-ylidene)methyl]cyclobut-2-en-1-one) and SQ7 (benzothiazole analog) exhibit strong fluorescence and binding affinity to bovine serum albumin (BSA), with binding constants (K) ranging from 10⁴ to 10⁵ M⁻¹ .

Biological Activity

N-(1,3-Benzoxazol-2-yl)-3-methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound that integrates the structural features of benzoxazole and benzothiazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The aim of this article is to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H11N3OS

- Molecular Weight : 281.332 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits a range of activities including antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

Recent research indicates that derivatives of benzothiazole and benzoxazole show significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that benzothiazole derivatives can inhibit the growth of human breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The presence of specific functional groups enhances their efficacy .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 14 | HCT-116 | 30 | |

| Compound 20 | THP-1 (leukemia) | 0.9 | |

| N-(1,3-Benzoxazol-2-yl)-3-methyl... | MCF-7 | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Quorum Sensing Inhibition : In vitro studies have shown that certain benzoxazole derivatives can inhibit quorum sensing in Pseudomonas aeruginosa, reducing biofilm formation and elastase production. This suggests potential applications in treating infections caused by antibiotic-resistant bacteria .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Interference with Quorum Sensing : By disrupting communication among bacterial cells, it reduces virulence factors.

- Induction of Apoptosis : Some studies suggest that it may trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

Study 1: Cytotoxic Effects on Cancer Cells

A study conducted by Moghaddam et al. (2020) focused on the synthesis and evaluation of various benzoxazole derivatives for their anticancer activity. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against MCF-7 and HCT-116 cell lines .

Study 2: Antimicrobial Properties

Research by Layek et al. (2019) demonstrated that certain benzothiazole derivatives inhibited biofilm formation in Pseudomonas aeruginosa. The study emphasized the potential for these compounds to serve as adjuncts to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.